molecular formula C18H25N3O3 B3859333 5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

Cat. No.: B3859333
M. Wt: 331.4 g/mol
InChI Key: AYOVFISBMZMPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 5,7-dimethoxy-4-methylquinoline.

    Alkylation: The quinoline derivative undergoes alkylation with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of alkylated or acylated quinoline derivatives.

Scientific Research Applications

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethoxy-4-methylquinoline: Lacks the morpholine and amine groups.

    2-morpholin-4-ylethylquinoline: Lacks the dimethoxy and methyl groups.

Uniqueness

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is unique due to the presence of both the morpholine and amine groups, which may enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-10-17(19-4-5-21-6-8-24-9-7-21)20-15-11-14(22-2)12-16(23-3)18(13)15/h10-12H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVFISBMZMPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 2
5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 3
5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 4
5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 5
Reactant of Route 5
5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 6
Reactant of Route 6
5,7-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.